![molecular formula C7H4BrNS B1362443 3-Bromothieno[2,3-b]pyridine CAS No. 28988-21-8](/img/structure/B1362443.png)
3-Bromothieno[2,3-b]pyridine
Overview
Description
3-Bromothieno[2,3-b]pyridine is a heterocyclic compound with the molecular formula C7H4BrNS It is a brominated derivative of thieno[2,3-b]pyridine, which consists of a thiophene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromothieno[2,3-b]pyridine typically involves the bromination of thieno[2,3-b]pyridine. One common method includes the reaction of thieno[2,3-b]pyridine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds as follows:
Thieno[2,3-b]pyridine+Br2→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of hydrobromic acid and hydrogen peroxide as brominating agents. This method offers advantages such as lower cost and simpler reaction conditions, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Bromothieno[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction Reactions: Reduction of this compound can lead to the formation of thieno[2,3-b]pyridine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Formation of various substituted thieno[2,3-b]pyridine derivatives.
Oxidation Reactions: Formation of sulfoxides and sulfones.
Reduction Reactions: Formation of thieno[2,3-b]pyridine.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
3-Bromothieno[2,3-b]pyridine serves as a crucial building block for synthesizing pharmaceutical agents. Its derivatives have shown promise in targeting neurological disorders and inflammatory diseases. For instance, compounds derived from this structure have been evaluated for their antitumor potential against various cancer cell lines, including triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468 .
Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound derivatives. One significant study demonstrated that a derivative exhibited a GI50 concentration of 13 μM against MDA-MB-231 cells, effectively reducing cell viability and altering cell cycle profiles. The compound's mechanism of action involves binding to specific enzymes or receptors, modulating cellular signaling pathways related to inflammation and tumor progression .
Material Science
Organic Semiconductors
In material science, this compound is being explored for its potential use in organic semiconductors. Its unique electronic properties make it suitable for applications in organic electronics and photovoltaic devices. The compound's ability to form stable thin films is particularly advantageous for developing high-performance organic electronic materials.
Biological Studies
Enzyme Inhibition and Receptor Modulation
This compound is also utilized in biological research to study enzyme inhibitors and receptor modulators. Its derivatives have been shown to affect various biological pathways, making them valuable tools for investigating cellular mechanisms and developing new therapeutic strategies.
Case Study 1: Antitumor Potential
A study assessed the antitumor activity of several thieno[2,3-b]pyridine derivatives against TNBC cell lines. The results indicated that specific compounds significantly inhibited the growth of cancer cells while sparing non-tumorigenic cells. Notably, one compound reduced tumor size in an in ovo chick chorioallantoic membrane model, demonstrating its potential as a therapeutic agent against breast cancer .
Case Study 2: Mechanistic Insights
Another investigation focused on the metabolic effects of a novel thieno[2,3-b]pyridine compound on cancer stem cells. The study revealed that treatment shifted lipid metabolism toward glucose metabolism in MDA-MB-231 cells, highlighting the compound's role in altering metabolic pathways crucial for cancer progression .
Data Tables
Application Area | Specific Use Case | Key Findings |
---|---|---|
Medicinal Chemistry | Antitumor agents | GI50 of 13 μM against MDA-MB-231 cells |
Material Science | Organic semiconductors | Suitable for high-performance electronic materials |
Biological Studies | Enzyme inhibitors | Modulates cellular signaling pathways |
Compound | Cell Line | GI50 Concentration (μM) | Effect on Cell Viability |
---|---|---|---|
This compound Derivative | MDA-MB-231 | 13 | Significant reduction |
Novel Compound | MDA-MB-468 | Not specified | Growth inhibition noted |
Mechanism of Action
The mechanism of action of 3-Bromothieno[2,3-b]pyridine largely depends on its specific application. In the context of medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. For example, it can interact with kinase enzymes by binding to their active sites, thereby inhibiting their activity. The molecular targets and pathways involved vary based on the specific biological system being studied .
Comparison with Similar Compounds
3-Bromothieno[2,3-b]pyridine can be compared with other brominated heterocyclic compounds, such as:
3-Bromothieno[3,2-b]pyridine: Similar in structure but with a different fusion pattern of the thiophene and pyridine rings.
3-Bromopyridine: Lacks the thiophene ring, making it less complex.
3-Bromoquinoline: Contains a fused benzene ring instead of a thiophene ring.
Biological Activity
3-Bromothieno[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its antitumor effects, mechanisms of action, and relevant case studies.
This compound features a fused thieno and pyridine ring structure, which contributes to its unique chemical reactivity and biological properties. The bromine substituent at the 3-position enhances its electrophilic character, making it a suitable candidate for various synthetic modifications aimed at improving biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of derivatives of this compound. Notably, compounds synthesized from this scaffold have shown significant antiproliferative effects against various cancer cell lines.
Case Studies and Research Findings
-
Antiproliferative Effects :
- A study evaluated a series of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate derivatives against triple-negative breast cancer (TNBC) cell lines MDA-MB-231 and MDA-MB-468. The results indicated that several compounds exhibited growth inhibition with minimal toxicity to non-tumorigenic cells (MCF-12A) .
- The most promising compound, designated as 2e , demonstrated a GI50 concentration of 13 μM, significantly reducing the viable cell count in MDA-MB-231 cells and altering the cell cycle distribution by increasing the G0/G1 phase while decreasing the S phase .
-
Mechanisms of Action :
- The anticancer activity is believed to be mediated through multiple pathways. For instance, some thienopyridine derivatives have been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis . Additionally, compounds have been reported to inhibit tubulin polymerization, thereby disrupting mitotic processes in cancer cells .
- In Vivo Studies :
Comparative Biological Activity Table
Compound | Cell Line | GI50 (μM) | Mechanism of Action | Notes |
---|---|---|---|---|
2e | MDA-MB-231 | 13 | Inhibition of VEGFR-2; cell cycle arrest | Significant reduction in viable cells |
4i | Hepatocellular Carcinoma | <10 | Tubulin polymerization inhibition | High activity in tumor growth suppression |
4n | Various Cancer Lines | Nanomolar | Selective cytotoxicity | Minimal effect on normal lymphocytes |
Properties
IUPAC Name |
3-bromothieno[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIWLFPPQNJAHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10302648 | |
Record name | 3-bromothieno[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10302648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28988-21-8 | |
Record name | 28988-21-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152393 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-bromothieno[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10302648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Bromothieno[2,3-b]pyridine in the synthesis of substituted thieno[2,3-b]pyridines?
A1: this compound serves as a crucial starting material for synthesizing various 3-substituted thieno[2,3-b]pyridines. The research demonstrates that treating this compound with n-butyllithium in ether at -70°C facilitates halogen-metal exchange, generating a 3-lithio-thieno[2,3-b]pyridine intermediate []. This reactive intermediate can then react with a range of carbonyl compounds, leading to the formation of diverse 3-substituted thieno[2,3-b]pyridines. This synthetic strategy highlights the importance of this compound as a versatile building block in organic synthesis.
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